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A Comparative Guide to the Wet Etch Rates of Silicon Nitride (SiN) Films: Trisilylamine (TSA)

vs. Other Precursors

In the fabrication of semiconductor devices, silicon nitride (SiN) thin films are indispensable for

various applications, including etch stop layers, hard masks, and passivation layers. The

resistance of these films to wet chemical etching is a critical performance metric. This guide

provides a comparative analysis of the wet etch rates of SiN films deposited using

trisilylamine (TSA) against those produced with other common silicon precursors. The

information presented herein is curated for researchers, scientists, and professionals in drug

development who utilize microfabrication technologies.

Performance Overview
Trisilylamine (TSA) is a carbon-free and chlorine-free precursor that has gained attention for

depositing high-quality SiN films, particularly via atomic layer deposition (ALD) and plasma-

enhanced ALD (PEALD). These films often exhibit desirable properties such as low hydrogen

content and high density, which contribute to lower wet etch rates in etchants like hydrofluoric

acid (HF) and hot phosphoric acid.

Recent studies have also explored TSA homologs, such as tris(disilanyl)amine (TDSA), which

have demonstrated even lower wet etch rates compared to TSA-derived films.[1][2][3] This

improvement is attributed to the higher silicon content in the TDSA-deposited films, leading to

enhanced resistance to wet etchants.[1][2][3]
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The wet etch rate (WER) of SiN films is not solely dependent on the precursor but is also

strongly influenced by the deposition method and process parameters. A key finding across

multiple studies is the strong correlation between film density and wet etch rate; denser films

consistently exhibit lower etch rates.[4][5]

Comparative Wet Etch Rate Data
The following table summarizes the wet etch rates of SiN films deposited from various

precursors under different conditions, as reported in the literature. It is important to note that

direct comparison can be challenging due to variations in deposition techniques and etching

conditions across different studies.
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Precursor
Deposition
Method

Etchant
Deposition
Temp. (°C)

Wet Etch
Rate
(nm/min)

Reference

Trisilylamine

(TSA)
PEALD

100:1 diluted

HF
400

Low,

comparable

to LPCVD at

>700°C

[1]

Trisilylamine

(TSA)
PEALD 1:100 HF As-deposited 35.04 [6][7]

Trisilylamine

(TSA)
PEALD 1:100 HF

650 (Post-

annealed)
9.72 [6][7]

Tris(disilanyl)

amine

(TDSA)

PEALD Not Specified <300
Lower than

TSA
[1][2][3]

Dichlorosilan

e (SiH2Cl2)
ALD diluted HF 500

Lower than

SiCl4
[8][9]

Silicon

Tetrachloride

(SiCl4)

ALD diluted HF 500
Higher than

SiH2Cl2
[8][9]

Silane (SiH4) PECVD Not Specified Not Specified

Varies with

deposition

parameters

[10][11]

Various

Precursors
PECVD HF solutions Not Specified

Etch rate

decreases

with

increased

Si/N ratio

[10][11]

Experimental Methodologies
The data presented is derived from various experimental setups. Below are generalized

protocols representative of the cited studies.
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Plasma-Enhanced Atomic Layer Deposition (PEALD) of
SiN from TSA
A typical PEALD process for depositing SiN films using TSA involves the sequential exposure

of a substrate to the TSA precursor and a nitrogen-containing plasma.

Precursor Delivery: Trisilylamine (TSA) is introduced into the reaction chamber for a set

pulse duration.

Purge: The chamber is purged with an inert gas (e.g., Argon) to remove any unreacted

precursor and byproducts.

Plasma Exposure: A plasma is generated from a nitrogen source gas (e.g., N₂, NH₃, or a

mixture of N₂ and H₂) to react with the adsorbed precursor layer on the substrate surface,

forming a thin layer of silicon nitride.

Purge: The chamber is purged again to remove reaction byproducts.

Repeat: These steps are repeated in a cyclic manner to achieve the desired film thickness.

Deposition temperatures for this process are typically in the range of 100-350°C.[7] Post-

deposition annealing can be performed to further densify the film and reduce the wet etch rate.

[6][7]

Wet Etching Procedure
The wet etch rate is determined by measuring the film thickness before and after immersion in

a specific etchant for a known period.

Initial Thickness Measurement: The thickness of the as-deposited SiN film is measured using

a technique like ellipsometry.

Etching: The substrate with the SiN film is immersed in a controlled temperature bath

containing the etchant solution (e.g., 100:1 diluted HF or hot phosphoric acid at a specific

temperature, such as 180°C).[12][13][14]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1208238?utm_src=pdf-body
https://opus4.kobv.de/opus4-th-wildau/files/1769/042406_1_6.0002424.pdf
https://pubs.aip.org/avs/jva/article/41/4/042406/2901315/Plasma-enhanced-atomic-layer-deposition-of-silicon
https://opus4.kobv.de/opus4-th-wildau/files/1769/042406_1_6.0002424.pdf
https://cdn.wkfluidhandling.com/wp-content/media/specification-sheets/Etching-Silicon-Nitride-Phosphoric-Acid-with-Silicon-Dioxide-Mask.pdf
https://dacemirror.sci-hub.se/journal-article/95ab522f0446baf43fc2c016344a3f61/vangelder1967.pdf
https://colab.ws/articles/10.1149%2F1.2426757
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rinsing and Drying: After a predetermined time, the substrate is removed from the etchant,

rinsed with deionized water, and dried with nitrogen.

Final Thickness Measurement: The remaining film thickness is measured again.

Calculation: The wet etch rate is calculated by dividing the change in film thickness by the

etch time.

Process Workflow and Influencing Factors
The following diagram illustrates the general workflow for SiN film deposition and

characterization, highlighting key factors that influence the final wet etch rate.
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Deposition Method
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Other Precursors
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Wet Etch Rate (WER)
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(HF, Hot H3PO4)
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Click to download full resolution via product page

Caption: Workflow for SiN deposition and factors affecting wet etch rate.
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Signaling Pathways in Wet Etching
The chemical reactions that govern the wet etching of silicon nitride in HF-based solutions are

complex. The process involves the nucleophilic attack of fluoride ions on the silicon atoms

within the Si-N network. The presence of hydrogen in the film, particularly in the form of Si-H

and N-H bonds, can influence the etch rate. It is suggested that Si-H bonds can increase the

etch rate of amorphous SiN films.[15] Furthermore, the overall film composition, including the

N/Si ratio and the presence of impurities like oxygen, plays a crucial role in the susceptibility of

the film to the etchant.[15]

The following diagram illustrates a simplified logical relationship of factors influencing the wet

etch rate.

Precursor Choice

Deposition Conditions

Resulting Film Properties Etching Outcome
Precursor

(TSA, TDSA, SiH4, etc.)

Film Density
Si/N Ratio
H-Content

Deposition Parameters
(Temp, Plasma Power)

Wet Etch Rate

Click to download full resolution via product page

Caption: Key factors determining the final wet etch rate of SiN films.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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